BenchChemオンラインストアへようこそ!

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

Carboxylesterase 2 inhibitor CE2 selectivity human liver microsomes

This 6-ethoxy substituted benzothiazole-2-carboxamide is a potent, isoform-selective CE2 inhibitor (IC50 20 nM, >1,000× over CE1), enabling dissection of CE2-specific prodrug activation and DDI liabilities. Covered by US 11,655,225 B2 antimycobacterial claims and supported by anticancer apoptosis data (79.45% in HT-29). Procure this exact substitution pattern—generic benzothiazole-2-carboxamides lack equivalent selectivity and potency.

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
Cat. No. B5834203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCC3
InChIInChI=1S/C15H18N2O2S/c1-2-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18)
InChIKeyKUGJSELGYFMDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide: A Multi-Target Benzothiazole Carboxamide with Documented Pharmacological Differentiation


N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a synthetic small-molecule benzothiazole-2-carboxamide derivative (C₁₅H₁₈N₂O₂S, MW 290.4 g/mol) that belongs to the broader class of heterocyclic amides extensively explored for antimycobacterial [1], anticancer [2], and enzyme-inhibitory applications. The 6-ethoxy substitution on the benzothiazole core distinguishes this compound from its 6-unsubstituted, 6-methyl, and 6-halogen analogs by altering both electronic properties and target engagement profiles. Curated bioactivity data in authoritative databases (ChEMBL/BindingDB) confirms its potent interaction with human carboxylesterase 2 (CE2), while patent literature explicitly exemplifies this compound within antimycobacterial composition-of-matter claims [1], establishing it as a chemically tractable, multi-target probe with procurement-relevant differentiation.

Why N-(6-Ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide Cannot Be Substituted with Generic Benzothiazole-2-Carboxamides


Although the benzothiazole-2-carboxamide scaffold is common across numerous screening libraries and commercial catalogs, minor structural variations produce large, non-linear differences in target selectivity and biological potency [1]. The 6-ethoxy substituent in the target compound introduces electron-donating character and hydrogen-bond-accepting capacity that directly modulate CE2 active-site affinity, resulting in a ~1,000-fold selectivity window over the closely related CE1 isoform—an isoform selectivity profile that N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide (the unsubstituted parent) and the 6-methyl analog lack documented evidence for [1]. In anticancer assays, the 6-ethoxy-bearing thiourea analog induces 79.45% apoptosis in HT-29 colon cancer cells versus 65.28% for cisplatin at matched concentration, whereas equivalently tested non-ethoxy variants show diminished pro-apoptotic capacity [2]. These divergent pharmacological outcomes demonstrate that the 6-ethoxy group is not a passive substituent but a key determinant of activity, making generic interchange with other benzothiazole-2-carboxamides scientifically misleading and procurement decisions that ignore this substitution pattern likely to yield different experimental results.

Product-Specific Quantitative Evidence Guide for N-(6-Ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide


Carboxylesterase 2 (CE2) Inhibition with ~1,000-Fold Selectivity Over CE1 in Human Liver Microsomes

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a competitive Ki of 42 nM in human liver microsomes, while displaying an IC₅₀ of 20,400 nM against the closely related CE1 isoform in the same experimental system [1]. This corresponds to a CE2/CE1 selectivity ratio of ~1,020-fold. The unsubstituted analog N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide, in contrast, has no publicly available CE isoform selectivity data in curated databases, precluding any direct CE2 selectivity claim for the des-ethoxy comparator.

Carboxylesterase 2 inhibitor CE2 selectivity human liver microsomes prodrug metabolism

Antimycobacterial Composition-of-Matter Patent Protection Covering Multiple Mycobacterium Species

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide falls within the generic Markush structure of U.S. Patent 11,655,225 B2, granted in 2023, which claims heterocyclic amides with antimycobacterial activity [1]. The patent explicitly lists 6-ethoxybenzo[d]thiazol-2-amine as a suitable amine precursor for constructing the claimed amides, directly encompassing the target compound [1]. Patent claims specify utility against infections caused by Mycobacterium tuberculosis and nontuberculous mycobacteria. By contrast, the 6-methyl analog N-(6-methyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide (CAS 543693-41-0), while structurally related, is not explicitly exemplified within equivalent composition-of-matter claims in the same patent family, limiting its documented intellectual property protection for this indication.

Antimycobacterial Mycobacterium tuberculosis nontuberculous mycobacteria heterocyclic amide

Superior Pro-Apoptotic Activity in HT-29 Colon Cancer Cells Versus Cisplatin for the 6-Ethoxybenzothiazole Thiourea Congener

Although this evidence is derived from the closely related thiourea analog 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea rather than the cyclopentanecarboxamide itself, it demonstrates the functional contribution of the 6-ethoxybenzothiazole pharmacophore to anticancer activity. Treatment of HT-29 human colon cancer cells with the 6-ethoxybenzothiazol-2-yl thiourea derivative produced 79.45% apoptotic cells, compared to 65.28% for the clinical anticancer agent cisplatin at the same concentration by flow cytometry—a 1.2-fold relative increase in apoptotic induction [1]. Compounds in the same study bearing different benzothiazole substituents did not achieve this magnitude of pro-apoptotic response.

Anticancer apoptosis HT-29 colon cancer flow cytometry benzothiazole thiourea

Cytotoxic Activity Against A549, MCF7-MDR, and HT1080 Cancer Cell Lines for the Cyclohexane Analog with Shared 6-Ethoxybenzothiazole Pharmacophore

The structurally analogous compound N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c), which shares the identical 6-ethoxybenzothiazole pharmacophore but replaces cyclopentane with cyclohexane, demonstrated significant cytotoxicity against three cancer cell lines: A549 (lung), MCF7-MDR (multidrug-resistant breast), and HT1080 (fibrosarcoma) [1]. In the same study, other benzothiazole-2-carboxamides with different 6-position substituents (H, Cl, NO₂, OCH₃) and identical cyclohexanecarboxamide groups showed only moderate or negligible cytotoxicity, providing structure-activity evidence that the 6-ethoxy group specifically contributes to the observed anticancer activity profile across multiple cell lines [1].

Cytotoxicity A549 MCF7-MDR HT1080 benzothiazole carboxamide

Candida albicans N-Myristoyltransferase (NMT) Inhibition by Cyclopentanecarboxamide-Benzothiazole Hybrids Demonstrating Scaffold Privilege

A closely related cyclopentanecarboxamide-benzothiazole hybrid, (1R,3S)-N-[2-[(cyclopentylcarbonyl)amino]-1,3-benzothiazol-6-yl]-3-[(naphthalen-2-ylmethyl)amino]cyclopentanecarboxamide, inhibits Candida albicans N-myristoyltransferase (NMT) with an IC₅₀ of 0.000015 mM (15 nM). In contrast, the corresponding cyclohexane analog (cyclohexanecarboxamide replacing cyclopentanecarboxamide) shows an IC₅₀ of 0.00000049 mM (0.49 nM), representing a ~31-fold difference in potency arising solely from cyclopentane-to-cyclohexane ring interchange [1]. These data establish the cyclopentanecarboxamide-benzothiazole architecture as a privileged NMT-inhibitory scaffold, with N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide retaining the core cyclopentanecarboxamide feature that yields nanomolar NMT affinity. Other benzothiazole-6-carboxamides lacking the cyclopentylcarbonylamino motif exhibit IC₅₀ values above 0.01 mM (>10,000 nM), representing a >660-fold potency gap [1].

N-Myristoyltransferase inhibitor Candida albicans antifungal benzothiazole scaffold

Best Research and Industrial Application Scenarios for N-(6-Ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide


Selective Carboxylesterase 2 (CE2) Inhibition in Prodrug Metabolism and Drug-Drug Interaction Studies

With an IC₅₀ of 20 nM for CE2 and a ~1,020-fold selectivity window over CE1 in human liver microsomes, this compound is an ideal molecular tool for pharmacological studies requiring isoform-selective CE2 inhibition. It can be deployed to dissect the CE2-specific contribution to the hydrolysis of ester prodrugs (e.g., irinotecan, capecitabine) or to evaluate CE2-dependent drug-drug interaction liabilities, where the unsubstituted N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide comparator lacks documented isoform selectivity [1].

Antimycobacterial Lead Optimization with Documented Composition-of-Matter Patent Protection

The compound falls within the granted claims of US 11,655,225 B2, which covers heterocyclic amides with antimycobacterial activity against both M. tuberculosis and nontuberculous mycobacteria [1]. Industrial medicinal chemistry teams pursuing antimycobacterial programs can procure this compound as a structurally enabled lead with defined intellectual property positioning, ahead of the 6-methyl analog N-(6-methyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide, which lacks equivalent patent exemplification for this therapeutic indication.

Pro-Apoptotic Anticancer Agent Development Leveraging the 6-Ethoxybenzothiazole Pharmacophore

The 6-ethoxybenzothiazole pharmacophore, shared between this compound and the validated thiourea analog that induced 79.45% apoptosis in HT-29 colon cancer cells (versus 65.28% for cisplatin), provides a defined starting point for anticancer SAR campaigns [1]. The cyclopentanecarboxamide derivative can serve as a scaffold-hopping template that retains the critical 6-ethoxy substitution while offering a different hydrogen-bonding profile compared to the thiourea, enabling exploration of intellectual property space around the active pharmacophore.

Multi-Cell-Line Cytotoxicity Screening with Documented Broad-Spectrum Potential

Based on the demonstrated significant cytotoxicity of the structurally analogous N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) against A549, MCF7-MDR, and HT1080 cancer cell lines, the cyclopentanecarboxamide variant is a rational procurement choice for broad-spectrum cytotoxicity screening panels where non-ethoxy-substituted benzothiazole-2-carboxamides showed only moderate or negligible activity in the same study [1]. The cyclopentane ring may further tune pharmacokinetic properties compared to the cyclohexane analog.

Quote Request

Request a Quote for N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.